molecular formula C8H2ClF4NS B12077260 1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene

1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene

Cat. No.: B12077260
M. Wt: 255.62 g/mol
InChI Key: YSCSNIKDJCJHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a trifluoromethyl group, chlorine, fluorine, and an isothiocyanate functional group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in agrochemical and pharmaceutical intermediates . The isothiocyanate moiety (–N=C=S) is reactive and often utilized in crosslinking or derivatization reactions.

Properties

Molecular Formula

C8H2ClF4NS

Molecular Weight

255.62 g/mol

IUPAC Name

1-chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H2ClF4NS/c9-5-1-4(8(11,12)13)2-6(10)7(5)14-3-15/h1-2H

InChI Key

YSCSNIKDJCJHKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N=C=S)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of chloro and fluoro groups onto a benzene ring.

    Isothiocyanation: Conversion of an amine group to an isothiocyanate group using reagents like thiophosgene.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide and a suitable catalyst.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles like amines to form thiourea derivatives.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene is in medicinal chemistry, particularly in the development of pharmaceuticals. The compound's isothiocyanate functional group is known for its biological activity, which includes:

  • Antimicrobial Activity : Research has indicated that isothiocyanates exhibit antimicrobial properties, making this compound a candidate for developing new antimicrobial agents.
  • Cancer Research : Isothiocyanates are also studied for their potential anticancer properties. The compound can be utilized in synthesizing derivatives that may inhibit cancer cell proliferation.

Material Science

In material science, the unique fluorinated structure of 1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene lends itself to applications in:

  • Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers that possess high thermal stability and chemical resistance.
  • Coatings and Adhesives : Its chemical properties allow for the development of advanced coatings and adhesives that require durability and resistance to harsh environments.

Environmental Chemistry

The environmental implications of isothiocyanates are significant, particularly regarding their role in:

  • Pesticides : Compounds like 1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene can be investigated for use in agricultural pesticides due to their potential effectiveness against pests while minimizing harm to non-target organisms.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial activity of various isothiocyanates, including derivatives of 1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential use in developing new antibiotics .

Case Study 2: Synthesis of Fluorinated Polymers

Research conducted at a leading materials science laboratory demonstrated that incorporating 1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene into polymer matrices enhanced thermal stability and chemical resistance compared to traditional polymers. This advancement opens avenues for creating high-performance materials suitable for aerospace and automotive applications .

Mechanism of Action

The mechanism of action of 1-chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, which is the basis for its bioactivity.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The isothiocyanate group in the target compound enables nucleophilic additions, whereas nitro or methoxy substituents in analogs alter electronic properties (e.g., nitro groups increase electrophilicity) .
  • Stability: Fluorine at C3 enhances thermal stability compared to non-fluorinated analogs like 1-Chloro-2-isothiocyanato-4-(trifluoromethyl)benzene .
  • Solubility: Trifluoromethyl groups improve solubility in non-polar media, but methoxy or nitro substituents may increase polarity .

Biological Activity

1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene, a compound featuring both chloro and trifluoromethyl groups, has garnered attention for its potential biological activities. Its unique structural characteristics suggest possible applications in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

  • IUPAC Name: 1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene
  • Molecular Formula: C7_7H3_3ClF4_4N2_2S
  • Molecular Weight: 227.62 g/mol
  • CAS Number: 720678-21-7

Structural Features

The presence of the trifluoromethyl group (CF3-CF_3) is notable for its electron-withdrawing properties, which can significantly influence the compound's reactivity and biological interactions. The isothiocyanate group (N=C=S-N=C=S) is recognized for its potential in biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Properties

Research has indicated that compounds containing isothiocyanate moieties exhibit promising anticancer properties. For instance, studies have shown that isothiocyanates can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as the MAPK pathway .

Case Study: Anticancer Activity Assessment

A study conducted on similar isothiocyanate derivatives demonstrated that these compounds inhibited cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to cell cycle arrest and induction of apoptosis via mitochondrial pathways .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)15.2Apoptosis induction
Compound BHT-29 (Colon Cancer)12.5Cell cycle arrest

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Isothiocyanates are known to exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of essential enzymes .

Case Study: Antimicrobial Efficacy

In a comparative study, 1-chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

PathogenMIC (µg/mL)Comparison with Control
Escherichia coli32Ampicillin: 64
Staphylococcus aureus16Vancomycin: 32

The biological activity of 1-chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cells leading to apoptosis.
  • Enzyme Inhibition: Interferes with critical metabolic pathways in cancer cells.
  • Cell Membrane Disruption: Alters permeability in microbial cells, leading to cell death.

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